molecular formula C14H6F4O4 B3177968 3,3',5,5'-Tetrafluorobiphenyl-4,4'-dicarboxylic acid CAS No. 31381-91-6

3,3',5,5'-Tetrafluorobiphenyl-4,4'-dicarboxylic acid

Cat. No.: B3177968
CAS No.: 31381-91-6
M. Wt: 314.19 g/mol
InChI Key: ZPGFIXJMWHUTJM-UHFFFAOYSA-N
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Description

3,3’,5,5’-Tetrafluorobiphenyl-4,4’-dicarboxylic acid is a chemical compound with the molecular formula C14H6F4O4 and a molecular weight of 314.19 g/mol . This compound is characterized by the presence of four fluorine atoms and two carboxylic acid groups attached to a biphenyl structure. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’,5,5’-Tetrafluorobiphenyl-4,4’-dicarboxylic acid typically involves the fluorination of biphenyl derivatives followed by carboxylation. One common method includes the use of fluorinating agents such as elemental fluorine or fluorine-containing compounds under controlled conditions to introduce fluorine atoms into the biphenyl structure. Subsequent carboxylation reactions are carried out using carbon dioxide in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of 3,3’,5,5’-Tetrafluorobiphenyl-4,4’-dicarboxylic acid involves large-scale fluorination and carboxylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3,3’,5,5’-Tetrafluorobiphenyl-4,4’-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the biphenyl structure .

Scientific Research Applications

3,3’,5,5’-Tetrafluorobiphenyl-4,4’-dicarboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,3’,5,5’-Tetrafluorobiphenyl-4,4’-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms and carboxylic acid groups play a crucial role in its reactivity and binding affinity. These functional groups enable the compound to participate in various chemical reactions and interact with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3’,5,5’-Tetrafluorobiphenyl-4,4’-dicarboxylic acid is unique due to the presence of both fluorine atoms and carboxylic acid groups. This combination imparts distinct chemical properties, such as increased stability, reactivity, and potential for diverse applications in scientific research and industry .

Properties

IUPAC Name

4-(4-carboxy-3,5-difluorophenyl)-2,6-difluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6F4O4/c15-7-1-5(2-8(16)11(7)13(19)20)6-3-9(17)12(14(21)22)10(18)4-6/h1-4H,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPGFIXJMWHUTJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C(=O)O)F)C2=CC(=C(C(=C2)F)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6F4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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